4-Nitroisoindolin-1-one
Overview
Description
It is known for its potent anti-secretory and anti-ulcer properties . This compound has been extensively studied for its pharmacological effects, particularly in the context of gastrointestinal disorders.
Mechanism of Action
Target of Action
Isoindolin-1-one derivatives have been studied as potential inhibitors ofCyclin-dependent kinase (CDK) and phosphoinositol-3-kinase γ (PI3Kγ) . CDKs are crucial regulators of cell cycle progression and have been targeted for cancer therapy . PI3Kγ plays a significant role in immune cell recruitment and activation, and its inhibition can suppress tumor growth .
Mode of Action
Isoindolin-1-one derivatives have shown high binding affinity to cdk7 and PI3Kγ . The binding of these compounds to their targets can inhibit the activity of these enzymes, leading to downstream effects that can potentially suppress tumor growth .
Biochemical Pathways
For instance, CDK inhibition can halt cell cycle progression, leading to cell cycle arrest . On the other hand, PI3Kγ inhibition can suppress the AKT/mTOR pathway, which is involved in cell survival and proliferation .
Result of Action
The inhibition of cdks and pi3kγ by isoindolin-1-one derivatives can lead to cell cycle arrest and suppression of cell survival pathways, respectively . These effects can potentially lead to the suppression of tumor growth.
Biochemical Analysis
Biochemical Properties
It is known that isoindoline-1,3-diones, a class of compounds to which 4-Nitroisoindolin-1-one belongs, have diverse chemical reactivity and promising applications
Cellular Effects
As a member of the isoindoline-1,3-diones class of compounds, it is expected to have significant impacts on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M&B-28767 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentane ring, introduction of the phenoxy group, and the final esterification to form the prostaglandin analogue. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of M&B-28767 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
M&B-28767 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly at the phenoxy group, can lead to the formation of new analogues with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include various prostaglandin analogues with modified functional groups, which can exhibit different pharmacological effects .
Scientific Research Applications
M&B-28767 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogues and their chemical properties.
Biology: The compound is utilized in research on cellular signaling pathways and receptor interactions.
Comparison with Similar Compounds
M&B-28767 is compared with other prostaglandin analogues, such as 16,16’-dimethyl prostaglandin E2 methyl ester (DMPG). While both compounds exhibit anti-secretory and anti-ulcer properties, M&B-28767 is significantly more potent in reducing gastric acid secretion and preventing ulcer formation . Other similar compounds include misoprostol and sulprostone, which also target prostaglandin receptors but differ in their receptor selectivity and potency .
List of Similar Compounds
- 16,16’-dimethyl prostaglandin E2 methyl ester (DMPG)
- Misoprostol
- Sulprostone
- 11-deoxy prostaglandin E1
- 17-phenyl prostaglandin E2
Properties
IUPAC Name |
4-nitro-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-5-2-1-3-7(10(12)13)6(5)4-9-8/h1-3H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDDSWLIZLMORY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620852 | |
Record name | 4-Nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366452-97-3 | |
Record name | 2,3-Dihydro-4-nitro-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=366452-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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